molecular formula C21H24Cl2N2O2 B10980133 1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2-methyl-2-(4-methylphenoxy)propan-1-one

1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2-methyl-2-(4-methylphenoxy)propan-1-one

Cat. No.: B10980133
M. Wt: 407.3 g/mol
InChI Key: WVFRISZHBVCWAH-UHFFFAOYSA-N
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Description

1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2-methyl-2-(4-methylphenoxy)propan-1-one is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dichlorophenyl group and a 4-methylphenoxy group, making it a valuable molecule in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2-methyl-2-(4-methylphenoxy)propan-1-one typically involves multiple steps. One common method includes the reaction of 3,4-dichlorophenylpiperazine with 2-methyl-2-(4-methylphenoxy)propan-1-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2-methyl-2-(4-methylphenoxy)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2-methyl-2-(4-methylphenoxy)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2-methyl-2-(4-methylphenoxy)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride: Another compound with a similar piperazine structure.

    5-(3,4-Dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole: Shares the 3,4-dichlorophenyl group.

Uniqueness

1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2-methyl-2-(4-methylphenoxy)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C21H24Cl2N2O2

Molecular Weight

407.3 g/mol

IUPAC Name

1-[4-(3,4-dichlorophenyl)piperazin-1-yl]-2-methyl-2-(4-methylphenoxy)propan-1-one

InChI

InChI=1S/C21H24Cl2N2O2/c1-15-4-7-17(8-5-15)27-21(2,3)20(26)25-12-10-24(11-13-25)16-6-9-18(22)19(23)14-16/h4-9,14H,10-13H2,1-3H3

InChI Key

WVFRISZHBVCWAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(C)(C)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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